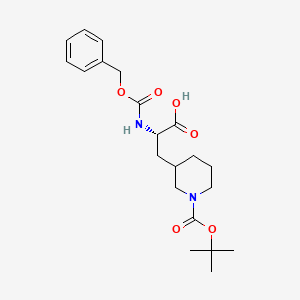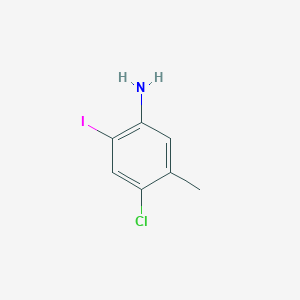
8-Chloro-3-fluoro-1,5-naphthyridine
Overview
Description
“8-Chloro-3-fluoro-1,5-naphthyridine” is a chemical compound with the molecular formula C8H4ClFN2. It has a molecular weight of 182.58 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which include “8-Chloro-3-fluoro-1,5-naphthyridine”, has been a subject of study for many years. The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Molecular Structure Analysis
The molecular structure of “8-Chloro-3-fluoro-1,5-naphthyridine” can be represented by the InChI string: InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5 (10)4-12-8 (6)7/h1-4H . The Canonical SMILES representation is C1=CN=C2C=C (C=NC2=C1Cl)F .
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including “8-Chloro-3-fluoro-1,5-naphthyridine”, has been explored in various studies. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-3-fluoro-1,5-naphthyridine” include a molecular weight of 182.58 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 167 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridines, including “8-Chloro-3-fluoro-1,5-naphthyridine”, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . For example, some derivatives have shown high activity against Plasmodium falciparum and Plasmodium vivax, which are parasites that cause malaria .
Synthetic Organic Chemistry
These compounds are used in synthetic organic chemistry due to their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
Ligand for Metal Complexes Formation
1,5-Naphthyridines can act as ligands for the formation of metal complexes . These complexes can have various applications, including catalysis and materials science.
Optical Applications
Some fused 1,5-naphthyridines have shown potential for optical applications . This is an emerging field of research and could lead to new types of sensors, displays, and other optoelectronic devices.
Heterocycle Synthesis
1,5-Naphthyridines are used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. They are of great interest in medicinal chemistry due to their biological activity.
Formation of Quaternary Salts
1,5-Naphthyridines can form quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This property can be used in the synthesis of various organic compounds.
Safety and Hazards
properties
IUPAC Name |
8-chloro-3-fluoro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOCWZYBVYGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)

![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)





